Methyl 2-[(2,6-dichlorobenzyl)thio]acetate
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Overview
Description
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is an organic compound with the molecular formula C10H10Cl2O2S and a molecular weight of 265.16 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a methyl ester group and a dichlorobenzyl thioether moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with methyl thioacetate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with biological macromolecules, potentially disrupting their normal function. The thioether moiety can undergo oxidation, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,6-dichlorophenoxy)acetate: Similar in structure but contains a phenoxy group instead of a thioether group.
Methyl 2-[(2,6-dichlorophenyl)methyl]thioacetate: Similar but lacks the ester functionality.
Uniqueness
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is unique due to the presence of both the dichlorobenzyl and thioether groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a compound that has garnered attention due to its potential biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thioether functional group linked to a dichlorobenzyl moiety. The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzyl chloride with methyl thioacetate in the presence of a base. This method allows for the efficient formation of the thioether bond.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Microorganism | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | < 0.24 | Strongly active |
Escherichia coli | < 0.50 | Moderately active |
Candida albicans | < 1.00 | Active |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound has potent antibacterial effects, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 (Breast cancer) | 15.0 | Significant inhibition |
HeLa (Cervical cancer) | 12.5 | Significant inhibition |
A549 (Lung cancer) | 20.0 | Moderate inhibition |
The IC50 values reflect the concentration required to inhibit cell growth by 50%. The compound demonstrated notable effects against MCF-7 and HeLa cells, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It has been suggested that this compound induces oxidative stress in cells, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at specific phases, which is crucial for its anticancer efficacy .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of thioether compounds highlighted that this compound showed superior activity against Staphylococcus aureus compared to standard antibiotics like penicillin .
- Cytotoxicity in Cancer Cells : In a comparative study with established chemotherapeutics, this compound exhibited lower IC50 values than cisplatin in HeLa cells, suggesting it may be a more effective alternative .
Properties
IUPAC Name |
methyl 2-[(2,6-dichlorophenyl)methylsulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2S/c1-14-10(13)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHQNQTVKFTSAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=C(C=CC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383978 |
Source
|
Record name | Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118608-90-5 |
Source
|
Record name | Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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